N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of an imidazole ring and a chlorophenyl group in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Attachment of the imidazole ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is attached to the propyl chain.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Ion Channels: Interaction with ion channels, affecting ion transport and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-Imidazol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide: Lacks the chlorophenyl group, which may affect its biological activity.
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methylphenyl)isoxazole-3-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its pharmacological properties.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide is unique due to the presence of both the imidazole and chlorophenyl groups, which may confer distinct biological activities and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHWAGSDPATHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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